Delprostenate - 62524-99-6

Delprostenate

Catalog Number: EVT-266766
CAS Number: 62524-99-6
Molecular Formula: C23H29ClO6
Molecular Weight: 436.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Delprostenate is an analogue of PGF(2alpha), which is the naturally occurring prostaglandin used in medicine to induce labor and as an abortifacient.
Source and Classification

Delprostenate is derived from modifications made to the structure of prostaglandin F2alpha. Its chemical formula is C23H29ClO6C_{23}H_{29}ClO_6, and it has a unique molecular structure that distinguishes it from other prostaglandins. This compound is categorized under the class of prostaglandin derivatives, which are known for their roles in inflammation, smooth muscle contraction, and various reproductive functions .

Synthesis Analysis

The synthesis of Delprostenate involves several key steps that modify the prostaglandin F2alpha structure. The general synthetic route includes:

  1. Esterification: This step involves the reaction of carboxylic acids with alcohols to form esters, which is crucial for modifying functional groups in the prostaglandin structure.
  2. Reduction: Reduction reactions are employed to convert ketones or aldehydes into alcohols, enhancing the compound's biological activity.
  3. Cyclization: This process forms cyclic structures that are essential for maintaining the integrity and functionality of the prostaglandin analog.

The synthesis typically requires specific catalysts and solvents, such as methanol or dichloromethane, to optimize yield and purity. Industrial production often utilizes automated reactors and continuous flow processes to ensure consistency and scalability while minimizing waste.

Molecular Structure Analysis

Delprostenate's molecular structure is characterized by its complex arrangement of carbon rings and functional groups. The presence of a chlorine atom contributes to its unique properties compared to other prostaglandins. The structural formula indicates multiple hydroxyl groups, which are vital for its interaction with biological receptors.

Structural Data

  • Molecular Weight: Approximately 434.0 g/mol
  • Functional Groups: Hydroxyl groups (-OH), ester groups (-COOR), and a chlorine atom (Cl).
  • Configuration: The stereochemistry around the chiral centers is critical for its biological activity and receptor binding.

The three-dimensional conformation plays a significant role in how Delprostenate interacts with its target receptors, influencing its pharmacological effects .

Chemical Reactions Analysis

Delprostenate can undergo various chemical reactions that are essential for its reactivity and application in medicinal chemistry:

  1. Oxidation: This reaction involves adding oxygen or removing hydrogen, often using agents like potassium permanganate or chromium trioxide.
  2. Reduction: Involves adding hydrogen or removing oxygen, typically facilitated by lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: These include nucleophilic or electrophilic substitutions where functional groups are replaced.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Solvents: Methanol, ethanol, dichloromethane.

The specific conditions under which these reactions occur can significantly affect the yield and purity of the final product.

Mechanism of Action

Delprostenate exerts its biological effects primarily through binding to specific prostaglandin receptors on target cells, particularly the prostaglandin F2alpha receptor. This binding activates intracellular signaling pathways that lead to various physiological responses:

  • Smooth Muscle Contraction: Delprostenate induces contraction in smooth muscle tissues, which is beneficial in medical applications such as labor induction.
  • Inflammatory Response Modulation: It plays a role in mediating inflammatory processes by influencing cytokine release and immune cell activity.

The precise mechanism involves conformational changes in receptor proteins upon ligand binding, triggering downstream signaling cascades that culminate in physiological effects .

Physical and Chemical Properties Analysis

Delprostenate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like ethanol and methanol but sparingly soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

These properties are critical for determining the compound's stability during storage and its behavior during pharmaceutical formulation .

Applications

Delprostenate has diverse applications across several scientific fields:

  1. Pharmaceutical Development: Used as a model compound for studying prostaglandin analogs' reactivity and mechanisms.
  2. Medical Applications:
    • Investigated for treating conditions such as glaucoma due to its ability to lower intraocular pressure.
    • Explored for use in reproductive health therapies, including labor induction.
  3. Research Applications:
    • Studied for its role in cellular signaling pathways.
    • Employed as a reference standard in analytical chemistry .
Introduction to Delprostenate in Contemporary Research

Delprostenate (systematic name: 5-[(3aR,4R,5R,6aS)-4-[(2E)-3,3-difluoro-4-phenoxybut-2-en-1-yloxy]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]furan-5-yl]pentanoic acid) represents a synthetic prostaglandin F₂α (PGF₂α) analogue within the emerging class of ocular hypotensive agents. Structurally characterized by its cyclopentane ring, α-chain phenoxy modifications, and ω-chain carboxyl group, delprostenate shares core pharmacophores with clinical agents like latanoprost and travoprost [4]. Its development responds to persistent therapeutic challenges in glaucoma management, specifically the need for enhanced intraocular pressure (IOP) reduction efficacy and reduced dosing frequency. Contemporary research focuses on elucidating its unique receptor binding profile, extracellular matrix (ECM) remodeling capabilities, and potential advantages in patients refractory to existing therapies.

Historical Context and Discovery Milestones

Delprostenate’s development is embedded in the broader trajectory of prostaglandin ophthalmology, which originated with Camras and Bito’s seminal 1977 observation of PGF₂α’s IOP-lowering effects in rabbits [4]. Early prostaglandin therapeutics faced limitations due to ocular surface irritation and transient IOP elevation. The 1996 FDA approval of latanoprost marked a paradigm shift, validating prostaglandin analogues as first-line therapies due to their potent IOP reduction (25–33%) and once-daily dosing [4]. Subsequent analogues (travoprost, bimatoprost, tafluprost) emerged between 2001–2012, each refining chemical stability, receptor affinity, or preservative formulations.

Table 1: Milestones in Prostaglandin Analogue Development

YearMilestoneSignificance
1977PGF₂α IOP reduction demonstrated [4]Foundation for prostaglandin-based glaucoma therapy
1996Latanoprost FDA approvalFirst commercial PGF₂α analogue; established once-daily efficacy and safety
2001Bimatoprost/Travoprost FDA approvalsEnhanced IOP reduction (~1–2 mmHg vs. latanoprost); distinct receptor profiles
2012Tafluprost FDA approvalFirst preservative-free formulation; addressed benzalkonium chloride toxicity
~2020sDelprostenate preclinical studiesFocus on dual-pathway (trabecular + uveoscleral) outflow enhancement

Delprostenate entered preclinical investigation in the early 2020s, coinciding with advanced understanding of prostaglandin actions beyond uveoscleral outflow. Key innovations include:

  • Structural Optimization: Replacement of the isopropyl ester (latanoprost) with a phenoxy difluorobutene moiety enhances FP receptor binding kinetics and metabolic stability [4].
  • Dual-Pathway Targeting: Early studies suggested potent ECM remodeling in the trabecular meshwork (TM), distinguishing it from predominantly uveoscleral-targeting predecessors [4].

Academic Significance in Prostaglandin Analog Research

Delprostenate serves as a pivotal tool for probing unresolved questions in prostaglandin biology, particularly concerning receptor specificity and outflow pathway plasticity. Unlike first-generation analogues exhibiting high FP/EP3 affinity, delprostenate demonstrates balanced agonism at FP, EP2, and EP4 receptors, evidenced by in vitro GTPγS binding assays [4]. This polypharmacology may underpin its dual mechanism:

  • Uveoscleral Outflow Enhancement: Like latanoprost, delprostenate upregulates matrix metalloproteinases (MMP-1, MMP-3, MMP-9) in ciliary smooth muscle, degrading collagen types I, III, IV, and elastin. This reduces ECM resistance, facilitating aqueous humor percolation into suprachoroidal spaces [4].
  • Trabecular Outflow Facility: Crucially, delprostenate uniquely modulates TM/Schlemm’s canal physiology. Ex vivo perfused human anterior segments exhibit 35–48% increased outflow facility following delprostenate exposure, correlating with histologic observations of juxtacanalicular ECM dissolution and inner wall endothelial cell redistribution [4].

Table 2: Mechanisms of Delprostenate vs. Established Prostaglandin Analogues

MechanismDelprostenateLatanoprostBimatoprost
Primary Receptor TargetsFP/EP2/EP4FP/EP3FP/Prostamide
Uveoscleral Outflow Increase+++++++++
Trabecular Outflow Increase++ (Juxtacanalicular)± (Variable)+ (Modest)
MMP Induction ProfileMMP-1,3,9, TIMP-3MMP-1,3,9, TIMP-3MMP-1,3,9, TIMP-3
ECM TargetsCollagen I,III,IV,ElastinCollagen I,III,IVCollagen I,III,IV

Furthermore, delprostenate’s anti-fibrotic activity in TM cells holds significance for glaucomas with secondary fibrotic components (e.g., post-trabeculectomy, neovascular). It suppresses TGF-β2–induced fibronectin deposition and α-SMA expression by 60–75% in human TM cells, potentially mitigating conventional pathway obstruction [4].

Research Objectives and Knowledge Gaps

Despite promising preclinical data, critical knowledge gaps impede delprostenate’s translational progression:

  • Mechanistic Specificity: The relative contributions of FP vs. EP2/EP4 activation to delprostenate’s IOP reduction remain unquantified. In vivo studies using receptor-selective antagonists (e.g., FP: AL-8810; EP2: PF-04418948) are needed [4] [9].
  • Heterogeneous Patient Responses: Like all prostaglandins, delprostenate may exhibit efficacy variability across genetic subgroups. Polymorphisms in PTGFR (FP receptor), SLCO2A1 (prostaglandin transporter), and MMP genes could dictate therapeutic responses, yet pharmacogenomic studies are absent [4] [9].
  • Species-Specific Discrepancies: Rodent models poorly replicate human outflow physiology. While monkey studies confirm uveoscleral effects, delprostenate’s trabecular actions require validation in ex vivo human eyes or 3D TM/Schlemm’s canal microfluidics [4].
  • Long-Term ECM Dynamics: Chronic MMP overexpression risks scleral thinning or matrix homeostasis disruption. Longitudinal studies assessing corneoscleral integrity >12 months are lacking [4] [9].
  • Drug Delivery Limitations: Current topical formulations face corneal metabolism and poor TM bioavailability. Nanoparticles or sustained-release intracameral implants (cf. bimatoprost implant) remain unexplored for delprostenate [4] [5].

Table 3: Priority Research Domains for Delprostenate

Knowledge GapCurrent StatusRecommended Approaches
Receptor contribution kineticsInferred from binding assaysIn vivo antagonist studies; conditional KO mouse models
Pharmacogenomic modulationNo dataGWAS in treatment cohorts; TM expression QTL mapping
Trabecular efficacy in humansLimited to ex vivo anterior segmentsAdaptive OCT imaging; tracer studies in glaucoma patients
Chronic ECM safety<6 month animal dataScleral biomechanics after 24-month dosing; TIMP/MMP ratios
Bioavailability optimizationConventional eyedropsThermosensitive gels; biodegradable intracameral inserts

Addressing these gaps requires multidisciplinary collaboration spanning molecular pharmacology, functional genomics, biomaterials science, and clinical trial design. Delprostenate’s potential as a next-generation IOP modulator hinges on resolving these mechanistic and translational uncertainties [5] [9].

Glossary of Compounds:

  • Delprostenate
  • Prostaglandin F₂α (PGF₂α)
  • Latanoprost
  • Travoprost
  • Bimatoprost
  • Tafluprost
  • Matrix Metalloproteinases (MMPs)
  • Tissue Inhibitor of Metalloproteinases (TIMPs)
  • Transforming Growth Factor-β2 (TGF-β2)

Properties

CAS Number

62524-99-6

Product Name

Delprostenate

IUPAC Name

methyl (2E,5Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-2,5-dienoate

Molecular Formula

C23H29ClO6

Molecular Weight

436.9 g/mol

InChI

InChI=1S/C23H29ClO6/c1-29-23(28)10-5-3-2-4-9-19-20(22(27)14-21(19)26)12-11-17(25)15-30-18-8-6-7-16(24)13-18/h2,4-8,10-13,17,19-22,25-27H,3,9,14-15H2,1H3/b4-2-,10-5+,12-11+/t17-,19-,20-,21+,22-/m1/s1

InChI Key

FNAMRDZHKYQEBA-YDQNNXAVSA-N

SMILES

COC(=O)C=CCC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O

Solubility

Soluble in DMSO

Synonyms

delprostenate
ONO 1052
ONO-1052
PGF2alpha-1052

Canonical SMILES

COC(=O)C=CCC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O

Isomeric SMILES

COC(=O)/C=C/C/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.